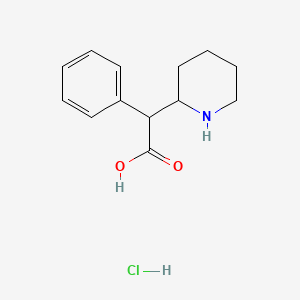

2-苯基-2-(哌啶-2-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C13H18ClNO2 and a molecular weight of 255.74 .

Synthesis Analysis

The synthesis of “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” involves several steps . First, 2-phenyl-2-piperidine-2yl-acetate-amide is treated with a base to form a threo-form enriched racemic mixture. The racemic mixture is then reacted with (+)-O,O-dibenzoyl-D-tartaric acid in a suitable solvent. The formed d-threo-[R (R*, R*)]-2-phenyl-2-piperidine-2y1-acetate amide-dibenzoyl-D-tartrate is separated from the mixture and, if necessary, purified through crystallization. This compound is then treated with alkali, and the d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetate amide is isolated. The amide is hydrolyzed with a suitable acid to obtain d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic acid. This acid is then transformed into the corresponding d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic-chloride, and the desired d-threo-methylphenidate-hydrochloride is prepared through esterification with methanol .

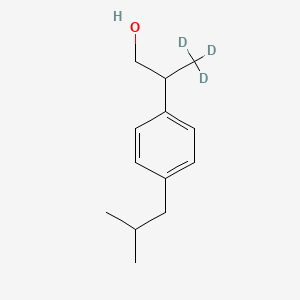

Molecular Structure Analysis

The molecular structure of “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” consists of a six-membered piperidine ring attached to a phenyl group and an acetic acid group . The SMILES string representation of the molecule is O=C(CC1=C(C2CCNCC2)C=CC=C1)O.Cl .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” include base treatment, reaction with dibenzoyl-D-tartaric acid, alkali treatment, hydrolysis, and esterification . These reactions lead to the formation of various intermediates, including a threo-form enriched racemic mixture, a dibenzoyl-D-tartrate compound, an acetate amide, an acetic acid, and an acetic chloride .

Physical And Chemical Properties Analysis

“2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” is a powder and chunk form substance with a quality level of 100 and an assay of ≥95% . It is a linker type reagent with a functional group of carboxylic acid. It should be stored at a temperature of 2-8°C .

科学研究应用

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a starting material for synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications .

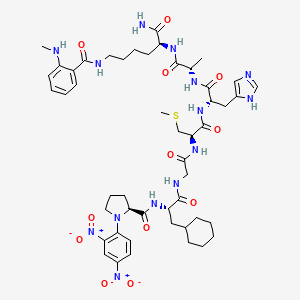

Development of PROTAC Molecules

The compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that target proteins for degradation. The flexibility of the linker affects the 3D orientation and the formation of the ternary complex, which is crucial for the drug’s efficacy .

Targeted Protein Degradation

Linked to its role in PROTAC development, this compound aids in targeted protein degradation. By altering the linker’s rigidity, researchers can optimize the drug-like properties and enhance the selectivity and potency of the degraders .

Pharmacological Research

As part of pharmacological research, this compound is studied for its biological activity. It’s a key synthetic block for constructing drugs, and its derivatives are found in over twenty classes of pharmaceuticals. Research into its pharmacological applications could lead to the discovery of new therapeutic agents .

Organic Synthesis Methodologies

This compound is also important in the development of new methodologies for organic synthesis. It can be used in various intra- and intermolecular reactions, leading to the creation of novel compounds with potential pharmaceutical applications .

Chemical Physics and Physical Chemistry

In the fields of chemical physics and physical chemistry, this compound is used to study reaction mechanisms and kinetics. It helps in understanding the fundamental processes that govern the behavior of organic molecules during reactions .

作用机制

Target of Action

It is known that this compound is a piperidine derivative , and piperidine derivatives are often used in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .

Biochemical Pathways

Given its role in protac development, it can be inferred that the compound may be involved in pathways related to protein degradation .

Pharmacokinetics

It is known that the compound dl-threo-methylphenidate, which is structurally similar, undergoes enantioselective metabolism in the liver, resulting in marked differences in the plasma concentrations of its isomers .

Result of Action

Given its role in protac development, it can be inferred that the compound may lead to the degradation of specific proteins, potentially altering cellular functions .

Action Environment

It is known that the compound is a semi-flexible linker in protac development, suggesting that its efficacy and stability may be influenced by factors such as the 3d orientation of the degrader and ternary complex formation .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride”, is an important task of modern organic chemistry .

属性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMDQFFZZGUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | |

CAS RN |

19395-40-5 |

Source

|

| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

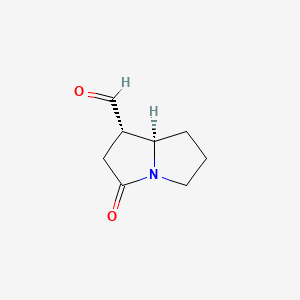

![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)